molecular formula C11H15N3O3 B2873365 2-({[(3-aminophenyl)carbamoyl]methyl}(methyl)amino)acetic acid CAS No. 1266821-69-5

2-({[(3-aminophenyl)carbamoyl]methyl}(methyl)amino)acetic acid

Cat. No.: B2873365
CAS No.: 1266821-69-5
M. Wt: 237.259
InChI Key: DRMAIBQXCGCOCU-UHFFFAOYSA-N
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Description

2-({[(3-Aminophenyl)carbamoyl]methyl}(methyl)amino)acetic acid is a synthetic carboxylic acid derivative featuring a 3-aminophenyl group linked via a carbamoyl-methyl moiety to a methyl-substituted aminoacetic acid backbone. Its molecular formula is C₁₁H₁₄N₄O₃, with a molecular weight of 250.26 g/mol. The compound’s structure includes:

  • A carbamoyl-methyl bridge (enhancing structural rigidity and polarity).
  • A methylaminoacetic acid terminus (contributing to solubility and reactivity).

Properties

IUPAC Name

2-[[2-(3-aminoanilino)-2-oxoethyl]-methylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-14(7-11(16)17)6-10(15)13-9-4-2-3-8(12)5-9/h2-5H,6-7,12H2,1H3,(H,13,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRMAIBQXCGCOCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC=CC(=C1)N)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(3-aminophenyl)carbamoyl]methyl}(methyl)amino)acetic acid typically involves multi-step organic reactions. One common method includes the reaction of 3-nitrobenzaldehyde with glycine in the presence of a reducing agent to form the intermediate compound, which is then further reacted with methylamine to yield the final product. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The process often includes steps such as crystallization, filtration, and purification to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-({[(3-aminophenyl)carbamoyl]methyl}(methyl)amino)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 2-({[(3-aminophenyl)carbamoyl]methyl}(methyl)amino)acetic acid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies. It may also be used in the development of diagnostic assays.

Medicine

In medicine, this compound is explored for its therapeutic potential in treating various diseases. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 2-({[(3-aminophenyl)carbamoyl]methyl}(methyl)amino)acetic acid involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It may also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among related compounds lie in the substituents on the phenyl ring and the amino acid backbone. Below is a comparative analysis:

Compound Name (IUPAC) Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications Evidence Source
2-({[(3-Aminophenyl)carbamoyl]methyl}(methyl)amino)acetic acid C₁₁H₁₄N₄O₃ 250.26 3-Aminophenyl, methylamino Potential enzyme inhibitor intermediate N/A (hypothetical)
2-{[(3-Methylphenyl)carbamoyl]amino}acetic acid C₁₀H₁₂N₂O₃ 208.22 3-Methylphenyl Research intermediate; hydrogen-bond donor
2-{(4-Chlorophenyl)carbamoylamino}acetic acid C₁₀H₁₁ClN₂O₃ 242.66 4-Chlorophenyl, methylamino Synthetic intermediate; halogen enhances lipophilicity
2-[(3-Nitrophenyl)carbamoylamino]acetic acid C₉H₉N₃O₅ 239.18 3-Nitrophenyl High polarity due to nitro group; lab use
[(4-Methoxyphenyl)({[2-(pyridin-2-yl)ethyl]carbamoyl}methyl)amino]acetic acid C₁₈H₂₁N₃O₄ 343.38 4-Methoxyphenyl, pyridinylethyl Potential metal chelation; drug candidate

Key Observations :

  • Electron-Withdrawing Groups (e.g., -NO₂ in ): Increase polarity but reduce metabolic stability due to oxidative susceptibility .

Physicochemical Properties

  • Solubility: The target compound’s 3-aminophenyl group likely improves aqueous solubility compared to the 4-chlorophenyl () and 3-nitrophenyl () analogues. However, the methylamino group may introduce moderate hydrophobicity.
  • pKa: The carboxylic acid terminus (pKa ~2.5) and amino groups (pKa ~9-10) suggest zwitterionic behavior at physiological pH, similar to other amino acid derivatives .

Biological Activity

2-({[(3-aminophenyl)carbamoyl]methyl}(methyl)amino)acetic acid, also known by its IUPAC name 2-[[2-(3-aminoanilino)-2-oxoethyl]-methylamino]acetic acid, is a complex organic compound with significant potential in biological and medicinal applications. This compound features both amino and carboxyl functional groups, which contribute to its diverse biological activities.

  • Molecular Formula : C₁₁H₁₅N₃O₃
  • Molecular Weight : 233.26 g/mol
  • CAS Number : 1266821-69-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 3-nitrobenzaldehyde with glycine, followed by reduction and subsequent reactions with methylamine. These processes require precise control of temperature and pH to achieve high purity and yield.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for various enzymes. For instance, studies have shown its potential in inhibiting acetylcholinesterase (AChE), an enzyme critical in neurotransmission. The IC₅₀ values for related compounds have been reported to range from 7.49 µM to 33.00 nM, suggesting significant inhibitory activity against AChE compared to standard drugs like donepezil .

Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies have demonstrated that derivatives of similar compounds exhibit cytotoxicity against several human cancer cell lines, such as MCF-7 and A549, with IC₅₀ values ranging from 0.2 to 10 µM. Notably, some derivatives showed enhanced potency compared to established chemotherapeutics like doxorubicin .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets, including receptors and enzymes involved in critical cellular pathways. Molecular docking studies indicate that it can bind effectively to active sites of target proteins, potentially leading to alterations in enzymatic activity or receptor signaling pathways.

Case Studies

StudyFocusFindings
Study on AChE Inhibition Evaluated the inhibitory effects on AChEIC₅₀ values ranged from 13.62 ± 0.21 nM to 33.00 ± 0.29 nM against standard donepezil .
Anticancer Evaluation Tested on MCF-7 and A549 cell linesSignificant cytotoxicity observed with IC₅₀ values from 0.2 µM to 10 µM; some compounds showed better efficacy than doxorubicin .
Molecular Docking Study Investigated binding interactionsIdentified effective binding modes at receptor sites, correlating with observed biological activities .

Comparison with Similar Compounds

This compound is structurally similar to other amino acids and their derivatives but possesses unique functional groups that enhance its reactivity and biological activity:

CompoundStructureUnique Features
2-Aminophenylacetic Acid Lacks additional amino and methyl groupsLess complex reactivity compared to the target compound
3-Aminobenzoic Acid Contains an amino group on the benzene ringDifferent position of functional groups affecting biological activity

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